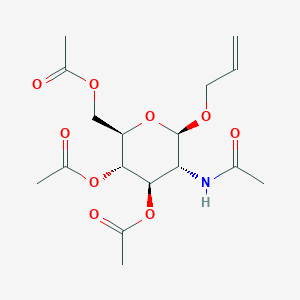

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate: is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of the structure, synthesis, biology, and evolution of sugars. It plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of acetyl chloride and acetic anhydride in the presence of a base to acetylate the hydroxyl groups. The allyl group is introduced via allylation reactions using allyl bromide .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow chemistry techniques .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium azide, thiols.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thioethers.

Aplicaciones Científicas De Investigación

Chemistry

- Used as a building block for the synthesis of oligosaccharides and polysaccharides.

- Employed in the study of carbohydrate-protein interactions .

Biology

- Investigated for its role in glycan formation and degradation.

- Used in the study of protein-glycan recognition .

Medicine

Industry

Mecanismo De Acción

The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in carbohydrate metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Uniqueness: : (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its allyl group, which allows for additional functionalization and derivatization.

Actividad Biológica

The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological targets and its effects on cellular processes.

Chemical Structure and Properties

- Molecular Formula: C17H25N2O11

- Molecular Weight: 387.4 g/mol

- CAS Number: 28738-44-5

- IUPAC Name: this compound

The compound features a tetrahydropyran ring structure that is significant in various biological activities due to its ability to mimic sugar structures and interact with biological macromolecules.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential effects as an inhibitor of various transporters and enzymes. The following sections summarize key findings from studies investigating its pharmacological properties.

1. Transport Inhibition

A study on similar pyran derivatives indicated that compounds with structural similarities could act as triple uptake inhibitors (TUIs) targeting dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The conformation of the pyran ring was found to be crucial for this inhibitory activity .

2. Antidepressant Activity

Lead compounds derived from asymmetric pyran analogs have shown antidepressant effects in animal models. The study suggested that the structural features of these compounds are essential for their efficacy in modulating neurotransmitter uptake .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyran ring and substituents significantly influence the biological activity of the compounds. For instance:

- The orientation of substituents around the pyran ring affects transporter inhibition.

- The introduction of flexible linkers may enhance the binding affinity to target proteins.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSVMSRDBOXABR-WRQOLXDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.